methyl 2-(1H-1,2,4-triazol-1-yl)acetate
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Overview
Description
Methyl 2-(1H-1,2,4-triazol-1-yl)acetate is an organic compound that features a 1,2,4-triazole ring, which is a five-membered ring containing three nitrogen atoms
Mechanism of Action
Target of Action
Methyl 2-(1H-1,2,4-triazol-1-yl)acetate is a compound that has been studied for its potential biological activities1,2,4-triazole derivatives have been reported to inhibit the biosynthesis of strigolactones , a group of plant hormones. They have also been associated with anticancer activity , potentially targeting cancer cells.
Mode of Action
1,2,4-triazole derivatives have been reported to interact with their targets and cause changes at the molecular level . For instance, some derivatives have shown promising cytotoxic activity against cancer cell lines . The interaction of these compounds with their targets could lead to the inhibition of cell proliferation and induction of apoptosis .
Biochemical Pathways
It’s known that 1,2,4-triazole derivatives can inhibit the biosynthesis of strigolactones , which play a crucial role in plant development and communication. Inhibition of this pathway can lead to increased shoot branching and inhibition of seed germination of certain parasitic plants .
Result of Action
1,2,4-triazole derivatives have shown promising cytotoxic activity against cancer cell lines , indicating that these compounds may induce cell death in cancer cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(1H-1,2,4-triazol-1-yl)acetate typically involves the reaction of 1H-1,2,4-triazole with methyl bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the nitrogen atom of the triazole ring attacks the carbon atom of the methyl bromoacetate, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often employ metal-free conditions and environmentally benign solvents to minimize waste and reduce the environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1H-1,2,4-triazol-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The triazole ring can participate in substitution reactions, where different substituents can be introduced at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various halogenating agents and nucleophiles can be used to introduce new substituents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 2-(1H-1,2,4-triazol-1-yl)acetate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: The parent compound of methyl 2-(1H-1,2,4-triazol-1-yl)acetate, which also exhibits significant biological activities.
Methyl 2-(1H-1,2,3-triazol-1-yl)acetate: A similar compound with a 1,2,3-triazole ring instead of a 1,2,4-triazole ring.
2-(1H-1,2,4-Triazol-1-yl)acetic acid: The carboxylic acid analog of this compound.
Uniqueness
This compound is unique due to its ester functional group, which can be easily modified to produce a wide range of derivatives with diverse biological and chemical properties. This versatility makes it a valuable compound in various fields of research and industry.
Biological Activity
Methyl 2-(1H-1,2,4-triazol-1-yl)acetate is a compound that belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article explores the synthesis, biological evaluation, and potential applications of this compound based on current research findings.
Overview of 1,2,4-Triazoles
1,2,4-Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. They have garnered significant attention due to their broad spectrum of biological activities including:
- Antimicrobial : Effective against various bacteria and fungi.
- Anticancer : Show potential in inhibiting tumor growth.
- Anti-inflammatory : Useful in reducing inflammation.
- Antiviral : Potentially effective against viral infections.
The presence of the triazole ring is crucial for these activities as it interacts with biological targets in unique ways .
Synthesis of this compound
The synthesis of this compound typically involves the reaction of methyl acetate with a suitable triazole precursor. Recent methods have focused on environmentally friendly and efficient synthetic routes:
- Continuous Flow Synthesis : This method allows for higher yields and reduced waste compared to traditional batch processes. The reaction is performed under controlled conditions that enhance selectivity and safety .
Antimicrobial Activity
This compound exhibits significant antimicrobial properties. Research indicates that derivatives of triazole compounds can inhibit the growth of various pathogens:
Pathogen | Activity Level |
---|---|
Escherichia coli | Moderate |
Staphylococcus aureus | Moderate to Good |
Candida albicans | Good |
The mechanism often involves the inhibition of cytochrome P450 enzymes which are crucial for sterol biosynthesis in fungi .
Anticancer Activity
Studies have demonstrated that triazole derivatives can induce apoptosis in cancer cells. For instance:
- MCF-7 Breast Cancer Cells : Compounds similar to this compound showed IC50 values indicating potent antiproliferative effects. These compounds were found to cause cell cycle arrest and induce apoptosis through mechanisms involving tubulin polymerization inhibition .
Case Study 1: Antimicrobial Efficacy
In a comparative study involving various triazole derivatives, this compound was tested against several bacterial strains. The results indicated that it possessed moderate activity against Klebsiella pneumoniae and Enterococcus faecalis. The study highlighted the structural features that contributed to its antimicrobial efficacy .
Case Study 2: Anticancer Properties
A recent investigation focused on a series of triazole compounds including this compound. The study reported significant cytotoxic effects against human cancer cell lines such as MCF-7 and Bel-7402. The mechanism was linked to the disruption of microtubule formation leading to cell death .
Properties
IUPAC Name |
methyl 2-(1,2,4-triazol-1-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-10-5(9)2-8-4-6-3-7-8/h3-4H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRKABMNEWUTJQT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=NC=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80363125 |
Source
|
Record name | methyl 2-(1H-1,2,4-triazol-1-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80363125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106535-16-4 |
Source
|
Record name | methyl 2-(1H-1,2,4-triazol-1-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80363125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.